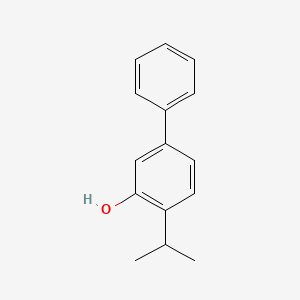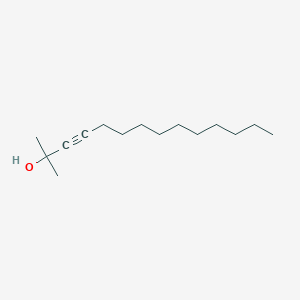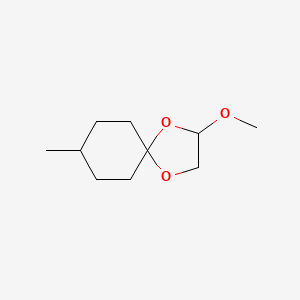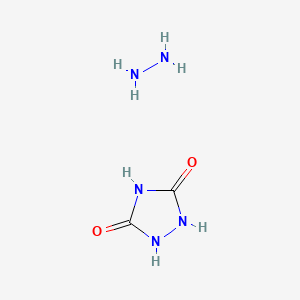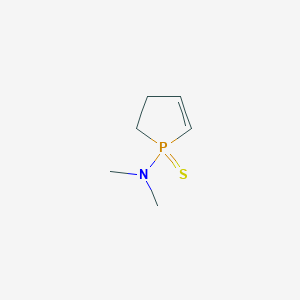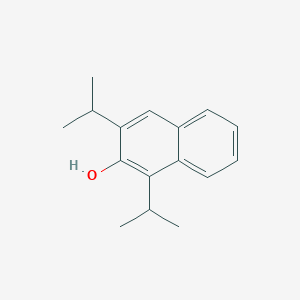![molecular formula C15H17ClN2O4 B14497161 2,3,4,6,7,12-Hexahydro-1H-indolo[2,3-a]quinolizin-5-ium perchlorate CAS No. 62933-06-6](/img/structure/B14497161.png)
2,3,4,6,7,12-Hexahydro-1H-indolo[2,3-a]quinolizin-5-ium perchlorate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,3,4,6,7,12-Hexahydro-1H-indolo[2,3-a]quinolizin-5-ium perchlorate is a complex organic compound with the molecular formula C15H17N2ClO4.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,4,6,7,12-Hexahydro-1H-indolo[2,3-a]quinolizin-5-ium perchlorate typically involves multiple steps, starting from readily available precursors. One common method involves the cyclization of a suitable indole derivative with a quinolizidine precursor under acidic conditions. The reaction is often carried out in the presence of a strong acid, such as hydrochloric acid, to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of advanced catalytic systems and continuous flow reactors to enhance reaction efficiency and scalability .
Analyse Des Réactions Chimiques
Types of Reactions
2,3,4,6,7,12-Hexahydro-1H-indolo[2,3-a]quinolizin-5-ium perchlorate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinolizine derivatives.
Reduction: Reduction reactions can yield tetrahydroquinolizine derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are used under basic or acidic conditions.
Major Products
The major products formed from these reactions include various substituted indoloquinolizine derivatives, which can exhibit different biological and chemical properties .
Applications De Recherche Scientifique
2,3,4,6,7,12-Hexahydro-1H-indolo[2,3-a]quinolizin-5-ium perchlorate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Studied for its potential as a DNA-intercalating agent and its effects on cellular processes.
Medicine: Investigated for its potential therapeutic properties, including anticancer and antiviral activities.
Industry: Utilized in the development of new materials and chemical processes
Mécanisme D'action
The mechanism of action of 2,3,4,6,7,12-Hexahydro-1H-indolo[2,3-a]quinolizin-5-ium perchlorate involves its interaction with specific molecular targets and pathways. It is known to intercalate into DNA, disrupting the normal function of the genetic material and leading to cell death. This property makes it a potential candidate for anticancer therapies. Additionally, the compound can interact with various enzymes and receptors, modulating their activity and influencing biological processes .
Comparaison Avec Des Composés Similaires
Similar Compounds
3-Ethyl-3,4,6,7,12,12B-Hexahydro-1H-indolo[2,3-a]quinolizin-2-one: Similar in structure but differs in the functional groups attached to the core structure.
6H-Indolo[2,3-b]quinoxalines: Known for their DNA-intercalating properties and potential anticancer activities.
Uniqueness
2,3,4,6,7,12-Hexahydro-1H-indolo[2,3-a]quinolizin-5-ium perchlorate is unique due to its specific molecular structure, which allows it to interact with DNA and other biological targets in a distinct manner. This uniqueness contributes to its potential as a therapeutic agent and its versatility in scientific research .
Propriétés
Numéro CAS |
62933-06-6 |
|---|---|
Formule moléculaire |
C15H17ClN2O4 |
Poids moléculaire |
324.76 g/mol |
Nom IUPAC |
2,3,4,6,7,12-hexahydro-1H-indolo[2,3-a]quinolizin-5-ium;perchlorate |
InChI |
InChI=1S/C15H16N2.ClHO4/c1-2-6-13-11(5-1)12-8-10-17-9-4-3-7-14(17)15(12)16-13;2-1(3,4)5/h1-2,5-6H,3-4,7-10H2;(H,2,3,4,5) |
Clé InChI |
LWXGAZAOXRNEJX-UHFFFAOYSA-N |
SMILES canonique |
C1CC[N+]2=C(C1)C3=C(CC2)C4=CC=CC=C4N3.[O-]Cl(=O)(=O)=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


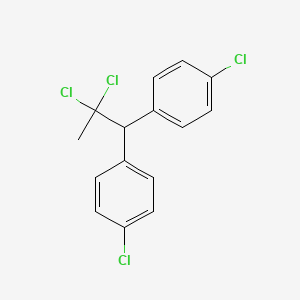

![8-Methoxy-5-{[(propan-2-yl)amino]acetyl}quinolin-2(1H)-one](/img/structure/B14497096.png)
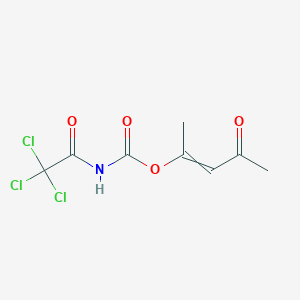
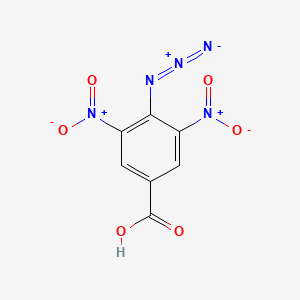
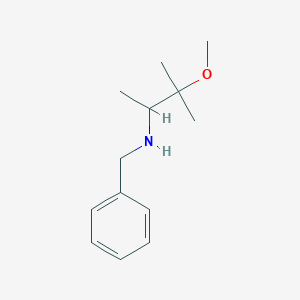

![4,9-Dihydro-3H-pyrido[2,3-b]indole](/img/structure/B14497114.png)
